molecular formula C16H23N3O B13171646 N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide

N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13171646
M. Wt: 273.37 g/mol
InChI Key: YOKBRRRRRKGVTR-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features an adamantane moiety linked to an imidazole ring via an ethyl chain Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1-bromoadamantane with imidazole derivatives. One common method includes the use of carboxylic acid amides in the presence of manganese salts and complexes . The reaction conditions often require a solvent such as acetonitrile and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the combination of the adamantane moiety and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C16H23N3O/c1-11(18-15(20)19-3-2-17-10-19)16-7-12-4-13(8-16)6-14(5-12)9-16/h2-3,10-14H,4-9H2,1H3,(H,18,20)

InChI Key

YOKBRRRRRKGVTR-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N4C=CN=C4

Origin of Product

United States

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